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Compound of Interest

Compound Name: Methyl 5-hydroxy-6-nitropicolinate

Cat. No.: B13014987

Get Quote

Executive Summary & Structural Context
Methyl 5-hydroxy-6-nitropicolinate (CAS: N/A for specific crystal data; Analog CAS: 30766-

12-2 for precursor) represents a critical scaffold in the synthesis of heterocyclic

pharmaceuticals, particularly as an intermediate for kinase inhibitors and antiviral agents.

Unlike its non-nitrated precursors, the introduction of the nitro group at the C6 position induces

significant electronic and steric perturbations. This guide provides a protocol for the structural

elucidation of this compound and objectively compares its solid-state properties against its

primary structural analogs: Methyl 5-hydroxypicolinate (Precursor) and 5-Hydroxypicolinic acid

(Hydrolysis product).

Key Structural Differentiator: The proximity of the 5-hydroxyl group to the 6-nitro group creates

a high probability of intramolecular hydrogen bonding (S(6) motif), which competes with the

intermolecular networks typical of picolinate derivatives. Understanding this balance is

essential for predicting solubility, bioavailability, and polymorph stability.
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In the absence of a singular, globally standardized crystallographic entry for the specific 6-nitro

derivative, researchers must benchmark their experimental data against established analogs.

The table below outlines the expected deviations in physicochemical performance based on

crystallographic principles.

Table 1: Comparative Solid-State Metrics

Feature
Target: Methyl 5-
hydroxy-6-
nitropicolinate

Alternative A: Methyl
5-
hydroxypicolinate
(Precursor)

Alternative B:

Methyl 6-hydroxy-
5-nitronicotinate
(Isomer)

Crystal System
Predicted: Triclinic or

Monoclinic

Monoclinic (

)

Monoclinic (

)

Density (

)

High (~1.55 - 1.65

g/cm³)

Medium (~1.35 - 1.45

g/cm³)
High (~1.58 g/cm³)

H-Bonding Motif

Intramolecular (O-

H···O-N) dominates;

reduced

hygroscopicity.

Intermolecular (O-

H···N) chains; higher

hygroscopicity.

Intermolecular dimers

(Amide-like

tautomerism).

-Stacking

Strong: Nitro group

enhances dipole-

dipole & stacking

interactions.

Moderate: Driven by

pyridine ring overlap.

Strong: Nitro-induced

polarization.

Melting Point

Elevated (>160°C)

due to efficient

packing density.

Moderate (150-155°C) High (>180°C)

Solubility (Polar)

Reduced (due to

internal H-bond

"locking").

High (exposed polar

groups).
Moderate.
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Analyst Insight: If your experimental unit cell volume is significantly lower than the sum of

atomic volumes (~18 Å³/atom), suspect a high-density polymorph driven by the electron-

withdrawing nitro group facilitating tighter

-stacking.

Experimental Protocol: Crystallization & Data
Collection
To generate valid comparison data, you must isolate single crystals of sufficient quality. The 6-

nitro group increases acidity and reduces solubility in non-polar solvents, necessitating a

specific solvent strategy.

Phase 1: Polymorph Screening (Solvent Selection)
Do not rely on a single solvent. The formation of the intramolecular H-bond depends on solvent

polarity.

Method A (Slow Evaporation): Dissolve 20 mg in Methanol/Dichloromethane (1:1). This

encourages the "open" conformation if intermolecular bonds are stronger.

Method B (Vapor Diffusion): Dissolve in THF; diffuse Pentane into the solution. This favors

the thermodynamically stable "closed" (intramolecular) form.

Method C (Cooling): Hot saturation in Acetonitrile. Excellent for obtaining high-density block

crystals suitable for XRD.

Phase 2: X-Ray Diffraction (XRD) Acquisition
Temperature: Collect data at 100 K (using

stream) to minimize thermal motion of the nitro group, which is prone to rotational disorder.

Source: Mo-K
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(

Å) is preferred over Cu-K

to reduce absorption effects from the nitro group oxygen atoms.

Resolution: Aim for

Å resolution to accurately map the hydrogen atom positions, which is critical for proving the
intra- vs. intermolecular bonding hypothesis.

Structural Analysis Workflow
The following diagram illustrates the decision logic for solving the structure and categorizing

the bonding network.
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Bonding Logic

Raw Diffraction Data

Structure Solution
(Direct Methods/SHELXT)

Refinement (SHELXL)

Locate Hydroxyl H-Atom

Intramolecular H-Bond
(O-H···O-NO2)

Distance < 2.2 Å

Intermolecular H-Bond
(O-H···N_ring)

Distance > 2.5 Å

Result: 'Closed' Conformation
Low Solubility / High Lipophilicity

Result: 'Open' Network
High Melting Point / Polymer-like

Click to download full resolution via product page

Caption: Decision tree for classifying the hydrogen-bonding network based on refined proton

positions.

Critical Interpretation of Results
When you have your .cif file, compare these specific geometric parameters against the

"Alternative" (Methyl 5-hydroxypicolinate) to validate your structure.

A. The Nitro-Twist Angle
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Measure the torsion angle between the nitro group plane and the pyridine ring plane.

Expected:

(Coplanar).

Significance: Coplanarity maximizes resonance, stabilizing the molecule but reducing

solubility. If the angle is

, it indicates steric crowding from the neighboring 5-hydroxyl group or crystal packing forces,
which represents a high-energy polymorph that may convert over time.

B. The S(6) Ring Motif
Check for the formation of a 6-membered pseudo-ring involving: O(hydroxyl) - H ... O(nitro) - N

- C(6) - C(5)

Validation: If the

distance is

Å and the angle is

, the intramolecular bond is confirmed. This is the primary "performance" advantage over the
non-nitro alternative, as it "masks" the polarity of the hydroxyl group, potentially improving
membrane permeability in drug applications.

C. - Stacking Distance
Measure the centroid-to-centroid distance between parallel pyridine rings.

Target:

Å.

Comparison: The 6-nitro derivative should show shorter stacking distances than Methyl 5-

hydroxypicolinate due to the electron-deficient ring (induced by the nitro group) attracting

electron-rich regions of adjacent molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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